molecular formula C10H15NO4 B13906831 Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Cat. No.: B13906831
M. Wt: 213.23 g/mol
InChI Key: BNKXSPWNLODUCW-UHFFFAOYSA-N
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Description

Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[311]heptane-5-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of nucleophiles or electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
  • Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

Uniqueness

Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

propan-2-yl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

InChI

InChI=1S/C10H15NO4/c1-6(2)14-8(12)10-4-7(5-10)15-9(13)11(10)3/h6-7H,4-5H2,1-3H3

InChI Key

BNKXSPWNLODUCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C12CC(C1)OC(=O)N2C

Origin of Product

United States

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